2-(2-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and an isoxazolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with an appropriate β-keto ester or β-diketone under acidic or basic conditions.
Acylation Reaction: The isoxazole derivative is then acylated with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential therapeutic effects.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It can be utilized as a building block in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to investigate its biological activity and potential effects on various biological targets.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and isoxazolyl group may contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-N-(3-isoxazolyl)acetamide: Lacks the methyl group on the isoxazole ring.
2-(2-methoxyphenyl)-N-(5-methyl-4-isoxazolyl)acetamide: Has a different substitution pattern on the isoxazole ring.
2-(2-methoxyphenyl)-N-(5-methyl-3-pyrazolyl)acetamide: Contains a pyrazole ring instead of an isoxazole ring.
Uniqueness
2-(2-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the specific substitution pattern on the isoxazole ring and the presence of both methoxyphenyl and isoxazolyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
349438-78-4 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-12(15-18-9)14-13(16)8-10-5-3-4-6-11(10)17-2/h3-7H,8H2,1-2H3,(H,14,15,16) |
InChI Key |
BBIPXOLOEIDWND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC=CC=C2OC |
Origin of Product |
United States |
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